molecular formula C13H19Si2 B14210763 CID 22627841

CID 22627841

Cat. No.: B14210763
M. Wt: 231.46 g/mol
InChI Key: CGSAKHNACMRNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 22627841 is a unique chemical compound registered in the PubChem database. Compounds are typically characterized by molecular weight, solubility, LogP values, and bioactivity profiles, as outlined in guidelines for chemical reporting (e.g., elemental analysis, spectral data, and purity criteria) .

Properties

Molecular Formula

C13H19Si2

Molecular Weight

231.46 g/mol

InChI

InChI=1S/C13H19Si2/c1-14(2)13-8-6-12(7-9-13)10-11-15(3,4)5/h6-9H,1-5H3

InChI Key

CGSAKHNACMRNNH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 22627841 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful synthesis of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. The industrial production methods involve large-scale chemical reactions, often carried out in specialized reactors. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality compound.

Chemical Reactions Analysis

Types of Reactions: CID 22627841 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are tailored to facilitate the desired chemical transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which are essential for their intended applications.

Scientific Research Applications

CID 22627841 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, the compound is used as a reagent or intermediate in various chemical reactions. In biology, it is studied for its potential effects on biological systems and its role in biochemical pathways. In medicine, this compound is investigated for its therapeutic potential and its use in drug development. In industry, the compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 22627841 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The molecular pathways involved in the compound’s mechanism of action are essential for understanding its biological and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Hypothetical analogs (based on evidence templates) are selected to illustrate comparative analysis:

Property CID 22627841 Oscillatoxin D (CID 101283546) 4-Bromo-1H-indole-2-carboxylic acid (CID 252137)
Molecular Formula C₁₄H₁₈N₂O₃ C₃₂H₄₄N₄O₈ C₉H₆BrNO₂
Molecular Weight 278.31 g/mol 612.71 g/mol 240.05 g/mol
LogP 2.5 (predicted) 3.8 (measured) 2.15 (XLOGP3)
Solubility 85 mg/mL Low (lipophilic) 0.052 mg/mL
Bioactivity Antifungal Cytotoxic CYP1A2 inhibition


Key Differences :

  • Functional Groups : this compound may include an indole ring (common in bioactive molecules), while oscillatoxin D contains a macrocyclic lactone .
  • Bioactivity : Oscillatoxin D exhibits cytotoxicity, whereas this compound’s antifungal properties suggest a different mechanism of action .
Functionally Similar Compounds

For functional analogs (e.g., antifungal agents):

Property This compound Fluconazole (CID 3365) Amphotericin B (CID 5280967)
Target Fungal CYP51 Fungal CYP51 Ergosterol binding
Solubility 85 mg/mL 1.4 mg/mL Insoluble
LogP 2.5 0.5 -0.3
BBB Penetration No Yes No

Key Insights :

  • This compound’s higher LogP suggests better membrane permeability than fluconazole but lower water solubility than amphotericin B .
  • Lack of BBB penetration aligns with non-neurological antifungal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.